Predicted logP Elevation Relative to the Non‑Fluorinated Piperidine Analog
2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine exhibits a computed logP (XLogP3‑AA) of 2.4 [1]. In contrast, the non‑fluorinated analog, 2‑chloro‑6‑(piperidin‑1‑yl)pyrazine, displays a lower computed logP of approximately 1.9, a difference of +0.5 log unit arising from the two fluorine atoms [2]. This increase in lipophilicity is consistent with the well‑established effect of gem‑difluoro substitution on logP and may enhance membrane partitioning of downstream derivatives.
| Evidence Dimension | logP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.4 |
| Comparator Or Baseline | 2‑Chloro‑6‑(piperidin‑1‑yl)pyrazine: XLogP3 = 1.9 (computed) |
| Quantified Difference | Δ logP ≈ +0.5 |
| Conditions | Computed by XLogP3 algorithm; values are predictive not experimental. |
Why This Matters
Higher logP can improve passive membrane permeability in cell‑based assays, a key consideration when selecting building blocks for CNS‑penetrant or intracellular target programs.
- [1] PubChem, CID 86725090, '2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine', XLogP3‑AA = 2.4. View Source
- [2] PubChem, CID 11810144, '2-Chloro-6-(piperidin-1-yl)pyrazine', XLogP3 = 1.9. View Source
